V1a Receptor Agonism: A Defining Selectivity Divergence from PF-06655075
The most critical differentiation for PF-06478939 is its functional activity at the vasopressin V1a receptor. Unlike the companion tool compound PF-06655075 (PF1), which acts as a V1a antagonist (EC50 >10,000 nM), PF-06478939 is a potent full V1a agonist [1]. This property makes PF-06478939 the appropriate control for experiments where the native OT-like dual agonism must be preserved to isolate the effect of pharmacokinetic stability.
| Evidence Dimension | V1a Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 0.078 nM (97% agonist) |
| Comparator Or Baseline | PF-06655075: >10,000 nM (antagonist) |
| Quantified Difference | >128,000-fold higher V1a agonist potency for PF-06478939 |
| Conditions | Calcium flux fluorometric imaging plate reader assay using CHO cells expressing human V1a receptor |
Why This Matters
For procurement, this determines whether the compound can serve as a stability-only control (PF-06478939) or a selectivity-and-stability modified analog (PF-06655075), which are used for fundamentally different experimental questions.
- [1] Modi ME, Majchrzak MJ, Fonseca KR, Doran A, Osgood S, Vanase-Frawley M, Feyfant E, McInnes H, Darvari R, Buhl DL, Kablaoui NM. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing. J Pharmacol Exp Ther. 2016 Aug;358(2):164-72. doi: 10.1124/jpet.116.232702. View Source
